molecular formula C16H12BrNO3 B2383402 5-Bromo-1-(4-methoxybenzyl)indoline-2,3-dione CAS No. 708251-87-0

5-Bromo-1-(4-methoxybenzyl)indoline-2,3-dione

Cat. No. B2383402
M. Wt: 346.18
InChI Key: MFAHRBAGUYPMTJ-UHFFFAOYSA-N
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Description

5-Bromo-1-(4-methoxybenzyl)indoline-2,3-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. This compound belongs to the class of indoline-2,3-dione derivatives and has a molecular formula of C16H13BrN2O3.

Scientific Research Applications

Crystal Structure and Interactions

  • The structure of a similar compound, 5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione, demonstrates significant features like a dihedral angle between the benzene ring and indole moiety. This provides insights into the molecular interactions and framework within crystals, potentially relevant for the structural analysis of 5-Bromo-1-(4-methoxybenzyl)indoline-2,3-dione (Wu, Zheng, Cao, & Xiao, 2011).

Synthesis Applications

  • The synthesis of ellipticine, a significant compound, involves a reaction process including 1-(4-methoxybenzyl)indole-2,3-dicarboxylic anhydride. This process underlines the potential role of similar compounds in synthesizing complex molecules (Miki, Hachiken, & Yanase, 2001).

Methoxylation of Indoles

  • The method of methoxylation of indoles, as described in the synthesis of serotonin, involves the treatment of 5-bromo-iodoles and indolines. This highlights the relevance of bromo-indoles in chemical transformations for producing methoxy compounds (Saito & Kikugawa, 1979).

Antimicrobial Activity

  • A study on the synthesis of 2-(2-ethoxyindol-3-ylidene)-1-arylethanones and their derivatives, including 5-bromo-2-ethoxyindol-3-ylidene variants, revealed high antimicrobial activity against several bacterial and fungal strains. This indicates the potential antimicrobial applications of bromo-indole derivatives (Ashok, Ganesh, Lakshmi, & Ravi, 2015).

Antitubercular Activity

  • Research on 1-(4-chlorophenyl)-4-(4-hydroxy-3-methoxy-5-nitrobenzylidene) pyrazolidine-3,5-dione analogues, which share structural similarities with 5-Bromo-1-(4-methoxybenzyl)indoline-2,3-dione, showed significant antitubercular activity. This suggests a potential application in developing antitubercular agents (Samala, Kakan, Nallangi, Devi, Sridevi, Saxena, Yogeeswari, & Sriram, 2014).

Corrosion Inhibition

  • Indoline compounds, including those with methoxyphenyl groups, have been studied for their corrosion inhibition performance on steel in acidic environments. This indicates a potential application of bromo-indoline derivatives in corrosion protection (Yadav, Sarkar, & Purkait, 2015).

properties

IUPAC Name

5-bromo-1-[(4-methoxyphenyl)methyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO3/c1-21-12-5-2-10(3-6-12)9-18-14-7-4-11(17)8-13(14)15(19)16(18)20/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAHRBAGUYPMTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-(4-methoxybenzyl)indoline-2,3-dione

Citations

For This Compound
4
Citations
WY Wu, SL Cao, BB Mao, J Liao, ZF Li… - Letters in Drug …, 2013 - ingentaconnect.com
A novel series of hybrids of indolin-2-one and quinazolin-4(3H)-one linked via an imine bond were synthesized and tested for their inhibitory activity against the proliferation of a panel …
Number of citations: 11 www.ingentaconnect.com
L Hao, Y Ma, L Zhao, Y Zhang, X Zhang, Y Ma… - Bioorganic & Medicinal …, 2020 - Elsevier
A series of tetracyclic oxindole derivatives was synthesized by asymmetric 1, 3-dipole reaction in 2–4 steps in 57–86% overall yields. These compounds were evaluated for α-…
Number of citations: 7 www.sciencedirect.com
Q Zhang, Y Teng, Y Yuan, T Ruan, Q Wang… - European journal of …, 2018 - Elsevier
A number of 5-arylisatin derivatives were synthesized in 5–6 steps from readily available starting materials. Their structures were confirmed by 1 H NMR and 13 C NMR as well as LC/…
Number of citations: 22 www.sciencedirect.com
Y Li, W Ding, Z Xue, H Sun, P Yu - Journal of Chemical and Pharmaceutical …, 2015
Number of citations: 0

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